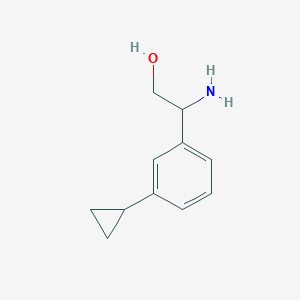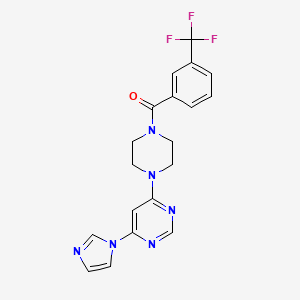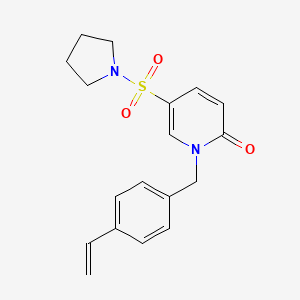
5-(pyrrolidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyrrolidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemical research. This compound is also known as PVT1, and it has been synthesized using different methods to explore its biological and pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
One significant area of research for similar compounds involves their synthesis for pharmaceutical applications. For example, studies have focused on the synthesis and evaluation of compounds for their antiinflammatory and analgesic activities. Compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and shown to possess potent antiinflammatory and analgesic properties, indicating a potential pathway for the development of new therapeutic agents (Muchowski et al., 1985). These findings suggest that the structural features of pyrrole and pyridine derivatives could be explored further for their pharmaceutical relevance.
Conducting Polymers and Materials Science
Another research direction involves the development of conducting polymers based on pyrrole derivatives for materials science applications. Studies have synthesized and characterized conducting polymers from pyrrole-based monomers, indicating their potential in creating stable, electrically conducting forms. For instance, poly[bis(pyrrol-2-yl)arylenes] exhibit low oxidation potentials and form stable conducting films, which could have applications in electronic devices (Sotzing et al., 1996). This area of research highlights the versatility of pyrrole derivatives in the synthesis of new materials with desirable electrical properties.
Optical and Nonlinear Optical (NLO) Properties
Research on the synthesis and characterization of pyridinium salts, including derivatives of pyrrole and pyridine, has demonstrated their potential in nonlinear optical (NLO) applications. These compounds, featuring various substituents and counter-anions, have shown promising NLO properties, which are crucial for the development of optical materials and devices (Liang Li et al., 2012). The exploration of NLO properties in such compounds underscores the importance of structural modification and characterization in the advancement of optical materials science.
Propriétés
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-15-5-7-16(8-6-15)13-19-14-17(9-10-18(19)21)24(22,23)20-11-3-4-12-20/h2,5-10,14H,1,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHIUDMDCGXKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyrrolidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2925394.png)

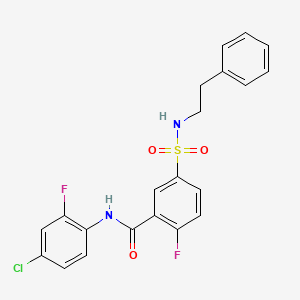
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)

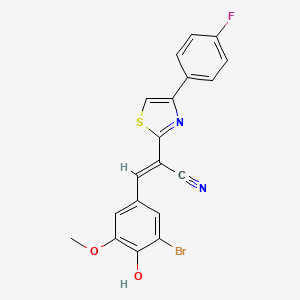
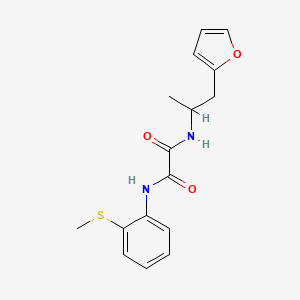
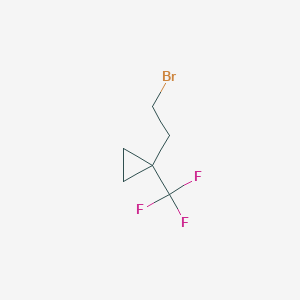
![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)
